N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a piperazinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-13-3-2-12(10-14(13)18)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMVVZJPWUJWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached via a condensation reaction with a suitable pyrimidine derivative.
Formation of the Piperazinyl Group: The piperazinyl group can be introduced through a cyclization reaction involving a suitable diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides, quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide: Similar structure with a pyridinyl group instead of a pyrimidinyl group.
N-(3,4-dichlorophenyl)-2-[4-(2-thiazolyl)-1-piperazinyl]acetamide: Contains a thiazolyl group instead of a pyrimidinyl group.
Uniqueness
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
